3-Methyl-4-phenylaniline

Description

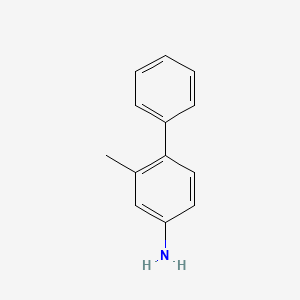

3-Methyl-4-phenylaniline (CAS 63019-97-6) is an aromatic amine with the molecular formula C₁₃H₁₃N. Structurally, it consists of an aniline group (NH₂) substituted with a methyl group at the 3-position and a phenyl ring at the 4-position of the benzene ring (Figure 1). Its CAS registry and synthesis pathways are documented in chemical databases, though specific industrial applications are less emphasized in the available literature .

Properties

IUPAC Name |

3-methyl-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXYCLFSHMBXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978917 | |

| Record name | 2-Methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63019-97-6 | |

| Record name | 2-Methyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Biphenylamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylaniline can be achieved through several methods. One common approach involves the Friedel-Crafts reaction using Brönsted acidic ionic liquid as a catalyst . This method is beneficial as it is metal- and solvent-free, making it environmentally friendly. The reaction typically involves the use of commercial aldehydes and primary, secondary, or tertiary anilines .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of nitro compounds or amination of halogenated aromatic compounds . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-phenylaniline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as or .

Reduction: Reduction reactions typically involve reagents like or in the presence of a catalyst.

Substitution: This compound can participate in electrophilic aromatic substitution reactions, where common reagents include and .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Produces corresponding quinones or nitroso compounds.

Reduction: Yields amines or other reduced derivatives.

Substitution: Forms halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

3-Methyl-4-phenylaniline has been identified as a key compound in the development of pharmaceuticals, particularly as a building block for synthesizing bioactive molecules. Its derivatives have been explored for their potential as receptor antagonists, specifically targeting alpha4-beta1 and alpha4-beta7 receptors. This receptor activity is significant in developing treatments for conditions such as inflammatory diseases and multiple sclerosis .

Table 1: Key Applications in Medicinal Chemistry

Case Studies in Drug Development

Several studies have highlighted the role of this compound in drug development through structure-based design approaches.

Case Study 1: Structure-Based Design

In a study focusing on phenylimidazoles, researchers utilized this compound derivatives to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes can lead to increased efficacy and reduced toxicity of drugs by modulating their metabolic pathways .

Case Study 2: Cancer Therapeutics

Research has shown that analogs of this compound exhibit anti-proliferative activity against various cancer cell lines. For instance, derivatives have been synthesized that demonstrate significant cytotoxic effects by disrupting tubulin polymerization, which is essential for cell division .

Industrial Applications

Beyond medicinal chemistry, this compound has applications in industrial processes, particularly in the production of dyes and pigments. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for synthesizing complex organic compounds used in various industries.

Table 2: Industrial Applications

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenylaniline involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions , leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes , modulating biological processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Structural Isomerism and Physical Properties

The position of substituents on the aromatic ring significantly influences physical and chemical properties. Key analogues include:

| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| 3-Methyl-4-phenylaniline | 63019-97-6 | 3-methyl, 4-phenyl | 197.29 | 95% |

| 4-Methyl-2-phenylaniline | 42308-28-1 | 4-methyl, 2-phenyl | 183.25 | N/A |

| 3-(4-Methylphenyl)aniline | 400751-16-8 | 3-aniline, 4-methyl | 183.25 | 98% |

- 4-Methyl-2-phenylaniline: The ortho-substitution may reduce symmetry, leading to lower melting points compared to para-substituted isomers . 3-(4-Methylphenyl)aniline: The methyl group on the phenyl ring alters electronic distribution, possibly enhancing stability and purity (98% vs. 95% for this compound) .

Toxicity and Carcinogenicity

A QSAR study categorized aromatic amines based on carcinogenic potency, with this compound classified under the binary descriptor (0,1,0), indicating intermediate risk . In contrast:

- 4,4′-Methylenebis(2-chloroaniline) (CAS 101-14-4) scored (1,1,1), reflecting higher carcinogenicity due to chloro substituents and bifunctional reactivity .

- 3-Methyl-4-nitroaniline (a nitro derivative) is more toxic than its amine counterpart, as nitro groups are metabolically activated to reactive intermediates .

Biological Activity

3-Methyl-4-phenylaniline, also known as 3-methyl-4-aminotoluene, is an aromatic amine that has garnered attention for its diverse biological activities. This compound serves as a crucial building block in organic synthesis and has been explored for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by its aromatic structure, which allows it to interact with various biological targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may engage with cellular receptors and enzymes, thereby modulating biological processes such as cell signaling and gene expression.

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including multidrug-resistant organisms. The minimal inhibitory concentrations (MICs) for effective compounds derived from this structure ranged from <0.03125 to 0.25 μg/mL against Gram-positive bacteria .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that derivatives of this compound exhibited cytotoxic effects, with IC50 values indicating promising anticancer activity .

Case Studies

Several case studies have highlighted the biological significance of this compound:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the molecular structure can significantly influence its interaction with biological targets:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased lipophilicity and improved cell membrane penetration |

| Substitution on the phenyl ring | Altered receptor binding affinity and selectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.